(2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
Description
The compound (2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol is a complex aminoglycoside derivative characterized by multiple amino and hydroxyl groups, a tetrahydrofuran (THF) ring, and a cyclohexyl ether linkage. The compound’s sulfate salt form (CAS synonyms in ) highlights its ionic solubility, a critical factor for bioavailability and toxicity .
Properties
IUPAC Name |
(2S,3R,4S,5S,6S)-5-amino-2-(aminomethyl)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8-,9+,10-,11+,12-,13+,14-,15-,16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-NCFIOAPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3R,4S,5S,6S)-5-Amino-2-(aminomethyl)-6-(((1S,2S,3R,4S,6R)-4,6-diamino-2-(((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-3-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 581.59 g/mol. Its intricate structure includes multiple amino groups and hydroxyl functionalities that contribute to its biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉N₅O₁₄S |
| Molecular Weight | 581.59 g/mol |
| CAS Number | 29701-07-3 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit bacterial protein synthesis, similar to other aminoglycosides. This action makes it a candidate for treating infections caused by resistant bacterial strains.
Case Study: Efficacy Against E. coli
A study demonstrated that the compound effectively reduced the growth of E. coli in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting enhanced potency against this common pathogen .
The primary mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the ribosomal subunit. This binding prevents the formation of functional proteins necessary for bacterial growth and replication.
Cytotoxicity and Safety Profile
While exhibiting antimicrobial properties, the cytotoxic effects on mammalian cells have been evaluated. In vitro studies suggest that at therapeutic concentrations, the compound shows minimal cytotoxicity. However, further investigations are needed to fully understand its safety profile .
Potential Uses in Medicine
- Antibiotic Therapy : Given its effectiveness against resistant strains of bacteria, this compound could be developed as a novel antibiotic.
- Cancer Treatment : Preliminary studies suggest potential applications in oncology due to its ability to induce apoptosis in certain cancer cell lines .
- Neuroprotective Effects : Some research indicates possible neuroprotective properties that warrant further exploration in neurodegenerative diseases.
Research Findings Summary
| Application | Findings |
|---|---|
| Antibiotic Therapy | Effective against resistant E. coli strains |
| Cancer Treatment | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Potential benefits in neurodegenerative diseases |
Scientific Research Applications
Antibiotic Properties
The compound is structurally related to aminoglycoside antibiotics such as neomycin and framycetin. These antibiotics are effective against a broad spectrum of aerobic bacteria by inhibiting protein synthesis. The presence of multiple amino groups enhances its binding affinity to bacterial ribosomes, which is crucial for its bactericidal activity .
Antiviral Activity
Research indicates that similar compounds have shown antiviral properties against various viruses. The ability to modify the molecular structure of this compound could lead to the development of new antiviral agents targeting viral replication mechanisms. Studies suggest that modifications can enhance selectivity and reduce cytotoxicity in host cells .
Cancer Research
The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have indicated potential applications in developing targeted therapies for specific cancer types by inhibiting pathways critical for tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit arginase activity, which is significant in the urea cycle and has implications for conditions like liver disease and certain cancers .
Drug Delivery Systems
Due to its multi-functional groups and structural complexity, this compound can be integrated into drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents can improve their pharmacokinetic profiles .
Bioconjugation
The presence of amino groups makes this compound suitable for bioconjugation techniques where it can be linked to biomolecules such as antibodies or peptides. This application is particularly relevant in creating targeted therapies or diagnostic agents in precision medicine .
Case Study 1: Antibiotic Efficacy
A study conducted on the efficacy of aminoglycoside derivatives showed that modifications similar to those present in this compound significantly increased antibacterial activity against resistant strains of bacteria. The research highlighted the importance of structural variations in enhancing therapeutic effectiveness.
Case Study 2: Cancer Treatment
In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that further exploration into the structural modifications of this compound could yield effective anticancer agents.
Comparison with Similar Compounds
Key Structural Features
The target compound’s core structure includes:
- Amino sugar moieties: Two pyranose rings with aminomethyl and amino substituents.
- Cyclohexyl ether linkage: Connects the THF ring to the pyranose backbone.
- THF ring : Substituted with dihydroxy and hydroxymethyl groups.
Comparison Table
Preparation Methods
Core Pyranose Ring Construction
The pyranose moiety is typically synthesized via acid-catalyzed cyclization of diol precursors. Patent WO2006021663A1 describes a protocol where diol (10) undergoes cyclization with 85% phosphoric acid at 120–140°C, yielding pyran (11) in 61% yield after distillation. Critical parameters include:
| Parameter | Specification | Source |
|---|---|---|
| Acid catalyst | 85% H₃PO₄ | |
| Temperature | 120–140°C | |
| Reaction time | 2–4 hours | |
| Purification | Vacuum distillation |
This step establishes the C-2 and C-3 stereocenters through chair-like transition states, with the hydroxyl group at C-3 directing axial attack.
Cyclohexane Ring Functionalization
Stereochemical Control Strategies
Chiral Auxiliaries and Asymmetric Induction
Fleet et al.’s work (Crci. 2010) demonstrates the use of bicyclic lactones to enforce stereochemistry. Lactone (39) undergoes oxidative ring closure with iodine in pyridine, forming a rigid intermediate that dictates the configuration at C-5 and C-6 during subsequent amination.
Purification and Isolation
Acid Addition Salt Formation
Crude amines are purified as crystalline acid salts . The EvitaChem protocol isolates the final compound as a hydrochloride salt by treating the free base with HCl in ethyl acetate, achieving >95% purity after recrystallization. Patent US8236991B1 reports similar results using L-pyroglutamic acid, yielding salts with <2% impurities.
Chromatographic Techniques
Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) resolves closely related stereoisomers. However, scale-up limitations make this method impractical for industrial production.
Critical Reaction Parameters
| Step | Key Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Cyclization | Acid concentration | 80–85% H₃PO₄ | <70%: Incomplete reaction |
| Reductive amination | Temperature | -20°C to 0°C | >0°C: Loss of stereoselectivity |
| Salt formation | Solvent system | Ethyl acetate/DMF | Controls crystal morphology |
Q & A
Q. What spectroscopic techniques are essential for confirming the stereochemical configuration of this compound?
To confirm stereochemistry, employ a combination of 2D NMR (COSY, NOESY, or ROESY) to resolve spatial relationships between protons and carbons. X-ray crystallography is critical for absolute configuration determination, particularly for rigid cyclic moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Polarimetry can supplement these methods to assess optical activity .
Q. What synthetic strategies are recommended to achieve the correct stereochemical arrangement?
Use stepwise synthesis with orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to prevent undesired side reactions. Stereoselective glycosylation or cyclization reactions, catalyzed by chiral Lewis acids, ensure proper ring formation. Monitor intermediates via TLC/HPLC with UV/RI detection to track stereochemical fidelity .
Q. What purification methods are optimal for isolating this compound given its polar functional groups?
Utilize reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to resolve polar amino and hydroxyl groups. Ion-exchange chromatography (e.g., Dowex resin) can separate charged species. Final crystallization in mixed solvents (e.g., methanol/water) enhances purity .
Q. How should researchers handle storage to maintain stability?
Store lyophilized powder under argon or nitrogen at -20°C in amber vials to prevent oxidation and hydrolysis. For solutions, use anhydrous DMSO or deionized water (pH 4–6) and avoid repeated freeze-thaw cycles. Regularly validate stability via NMR and HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when assigning stereocenters?
Combine 2D NOESY/ROESY to identify through-space correlations between protons, particularly in crowded cyclohexyl and pyran regions. Use isotopic labeling (e.g., deuteration) to simplify spectra. Cross-validate with density functional theory (DFT) calculations to predict chemical shifts and coupling constants. Compare synthetic intermediates to isolate conflicting signals .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Perform molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to aminoglycoside-modifying enzymes or ribosomal RNA. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess dynamic stability in aqueous environments. Quantitative structure-activity relationship (QSAR) models can correlate structural motifs with antimicrobial activity .
Q. How can reaction conditions be optimized to minimize epimerization during synthesis?
Conduct reactions under inert atmospheres (argon) at 0–4°C to suppress racemization. Use aprotic solvents (e.g., DMF, DCM) and low-nucleophilicity bases (e.g., DBU). Monitor pH to avoid deprotonation of labile amines. Employ chiral stationary phases (CSPs) in HPLC to detect and quantify epimers early .
Q. How to validate the compound’s purity and identity post-synthesis?
Validate purity via HPLC-DAD/MS with ≥95% peak homogeneity. Confirm elemental composition via combustion analysis (C, H, N) and HRMS. Use IR spectroscopy to detect functional groups (e.g., -NH₂, -OH). Compare optical rotation with literature values. Cross-reference with synthetic intermediates using ¹³C NMR DEPT experiments .
Methodological Notes
- Data Contradiction Analysis : When spectral data conflicts (e.g., NOE vs. coupling constants), prioritize X-ray crystallography for definitive stereochemical assignments .
- Theoretical Frameworks : Link synthesis and analysis to stereoelectronic theory (e.g., anomeric effect in pyran rings) and enzyme-substrate interaction models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
